Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C₈H₁₂N₂·HCl and a molecular weight of approximately 174.65 g/mol. It is classified as a bicyclic amine and is primarily recognized for its potential applications in pharmacology, particularly as a monoamine reuptake inhibitor. This compound is related to various neuroactive substances and has been studied for its effects on neurotransmitter systems.
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride can be sourced from chemical suppliers such as Matrix Scientific and Sigma-Aldrich, where it is available in various purities, typically exceeding 95% . The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen within a bicyclic structure. Its classification as a hydrochloride salt indicates that it is often used in pharmaceutical formulations due to enhanced solubility and stability.
The synthesis of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. One common approach involves:
Challenges in synthesis may include controlling reaction conditions to avoid side reactions and ensuring high yields of the desired product while minimizing impurities.
The molecular structure of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride features a bicyclic framework with a nitrogen atom incorporated into one of the rings, contributing to its pharmacological properties. The key structural elements include:
The compound's three-dimensional conformation can significantly influence its interaction with biological receptors, particularly those involved in neurotransmitter transport .
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride participates in various chemical reactions, primarily focused on its interactions with neurotransmitter systems:
The understanding of these reactions is crucial for developing new therapeutic agents based on this scaffold.
The mechanism of action for exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride primarily involves its role as a monoamine reuptake inhibitor:
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is characterized by:
Key chemical properties include:
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride has several significant applications in scientific research:
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS: 216753-55-8) is a stereochemically defined bicyclic compound central to modern organic synthesis. Its systematic IUPAC name, rel-(1R,3s,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride, reflects its absolute stereochemistry at bridgehead carbons (C1, C5) and the relative configuration of the nitrile group at C3 [1] [7]. The bicyclic framework consists of a tropane skeleton—a fusion of piperidine and pyrrolidine rings—where the "8-aza" designation indicates a nitrogen atom at the bridgehead position. The exo descriptor specifically denotes the spatial orientation of the cyano (-C≡N) group perpendicular to the bicyclic plane, distinct from an endo configuration where substituents align parallel. This stereochemistry is unambiguously encoded in the SMILES notation (Cl.N#CC1CC2CCC(C1)N2 or Cl.[H]C@]12CCC@(CC@@HC1)N2), which specifies the stereocenters and confirms the exo positioning [3] [7].
Table 1: Nomenclature and Stereochemical Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | rel-(1R,3s,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride | [1] [7] |
CAS Registry | 216753-55-8 | [1] [3] |
SMILES (Stereospecific) | Cl.[H][C@]12CCC@(CC@@HC1)N2 | [1] |
Alternative SMILES | Cl.N#CC1CC2CCC(C1)N2 | [3] |
Molecular Formula | C₈H₁₃ClN₂ | [1] [3] |
Configuration | exo-Cyanide | [7] [9] |
The exo configuration is functionally critical: it minimizes steric interactions with the C2 and C4 hydrogens of the bicyclic system, enhancing synthetic accessibility for further derivatization. This spatial arrangement also influences binding interactions in biological targets, such as enzyme active sites, where the exo-cyano group's orientation affects hydrogen-bonding potential [9] [10].
The exploration of 8-azabicyclo[3.2.1]octanes is rooted in the study of tropane alkaloids, a class of natural products exemplified by (-)-cocaine and atropine. These compounds, known since the 19th century, feature the same bicyclic core but typically bear ester or methyl substituents at C3 rather than nitrile groups [8] [10]. Early synthetic efforts focused on racemic modifications to probe pharmacological activities, but stereoselective methods remained elusive until the late 20th century. The development of exo-3-cyano tropanes emerged as a strategic innovation to overcome limitations of natural alkaloids—specifically, metabolic instability and poor functional-group diversity.
A pivotal shift occurred in the 1990s–2000s, when chemists began exploiting the nitrile group as a versatile synthetic handle. Unlike ester-bearing tropanes, the cyano substituent could be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloadditions without ring strain. Patent WO2009029257A1 (2009) highlighted disubstituted 8-azabicyclo[3.2.1]octanes as μ-opioid receptor antagonists, demonstrating the scaffold's adaptability for neurological targets [6]. Concurrently, the exo-3-cyano configuration gained prominence due to its synthetic accessibility via stereocontrolled cyanidation—methods that avoid hazardous reagents through gas-free protocols [3] [10]. This era cemented the compound’s status as a privileged intermediate for drug discovery.
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride serves as a multifunctional building block in pharmaceutical synthesis. Its high purity (95–97%) and commercial availability (e.g., BLD Pharm, ChemShuttle, AChemBlock) facilitate diverse transformations [1] [3] [7]. The hydrochloride salt enhances crystallinity and shelf stability, with suppliers recommending storage at 2–8°C [3] [9]. Key applications include:
Coordination with transition metals in asymmetric catalysis [9] [10].These transformations leverage the stereochemical rigidity of the bicyclic core, which prevents epimerization during reactions.
Pharmacological Scaffold Development: The compound is a precursor to NAAA (N-acylethanolamine acid amidase) inhibitors, such as pyrazole-azabicyclo sulfonamides (e.g., ARN19689). These non-covalent inhibitors (IC₅₀ = 42 nM for hNAAA) exploit the exo-nitrile’s vectorial orientation to engage catalytic residues like Cys126, offering therapeutic potential for inflammatory diseases [8].
Table 2: Commercial Specifications and Research Applications
Supplier | Catalog ID | Purity (%) | Price (1g) | Key Application | |
---|---|---|---|---|---|
AChemBlock | G-6462 | 97 | $705 | Building block for opioid receptor antagonists | [1] |
ChemShuttle | 170502 | 95 | $245 | Transporter inhibition studies | [3] |
BLD Pharm | 216753-55-8 | >97 | N/A | Cold-chain synthon for NAAA inhibitors | [7] |
Additionally, the desalted analog (exo-8-azabicyclo[3.2.1]octane-3-carbonitrile, CAS: 185985-36-8) enables gas-phase reactions or free-base modifications, underscoring its dual utility in medicinal and process chemistry [9] [10]. Current research prioritizes its integration into fragment-based drug design (FBDD) libraries, capitalizing on its sp³-rich structure to explore underexplored chemical space.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: